molecular formula C19H18ClF3N2OS B5145578 2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone CAS No. 414889-64-8

2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Cat. No.: B5145578
CAS No.: 414889-64-8
M. Wt: 414.9 g/mol
InChI Key: JORZFCIHEMUQKZ-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a pyrrolidine ring and a trifluoromethyl group may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone typically involves the following steps:

    Formation of the phenothiazine core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group and the pyrrolidine ring may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its pharmacological effects. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Promethazine: An antihistamine phenothiazine.

    Trifluoperazine: Another antipsychotic phenothiazine with a trifluoromethyl group.

Uniqueness

2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which may impart distinct chemical and biological properties compared to other phenothiazines.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS.ClH/c20-19(21,22)13-7-8-17-15(11-13)24(14-5-1-2-6-16(14)26-17)18(25)12-23-9-3-4-10-23;/h1-2,5-8,11H,3-4,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZFCIHEMUQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414889-64-8
Record name Ethanone, 2-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414889-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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